molecular formula C15H14O3 B3307885 2-(2-Methoxy-4-methylphenoxy)benzaldehyde CAS No. 934691-79-9

2-(2-Methoxy-4-methylphenoxy)benzaldehyde

Cat. No.: B3307885
CAS No.: 934691-79-9
M. Wt: 242.27 g/mol
InChI Key: VXAKTVXXGMTUIM-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenoxy)benzaldehyde (CAS 934691-79-9) is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This substituted benzaldehyde is offered for research purposes and is characterized by its benzaldehyde core that is substituted at the 2-position with a (2-methoxy-4-methyl)phenoxy group. This compound belongs to a class of substituted benzaldehyde compounds that have been investigated for their potential in increasing tissue oxygenation . Research and patent literature indicate that related structural analogs are studied for their biological activity, suggesting this compound may hold significant value in physiological and pharmacological research, particularly in contexts where oxygen delivery to tissues is critical . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Important Notice: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAKTVXXGMTUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Derivatization of 2 2 Methoxy 4 Methylphenoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and adjacent acidic α-protons, which can participate in condensation reactions. These characteristics are the basis for its extensive and predictable reactivity.

Aromatic aldehydes readily react with primary amines and their derivatives in condensation reactions to form new carbon-nitrogen double bonds. organic-chemistry.org These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration, often catalyzed by acid. organic-chemistry.orgyu.edu.jo

Imines: The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. organic-chemistry.orgacs.org This transformation involves the initial formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond. yu.edu.jo Given its aldehydic nature, 2-(2-methoxy-4-methylphenoxy)benzaldehyde is expected to react with various primary amines under neutral or mildly acidic conditions to afford the corresponding imine derivatives. yu.edu.jo

Hydrazones: When an aldehyde is treated with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine), a hydrazone is formed. organic-chemistry.org The mechanism is analogous to imine formation. organic-chemistry.org These reactions are fundamental in organic synthesis; for instance, hydrazones are key intermediates in the Wolff-Kishner reduction. organic-chemistry.org

Oximes: The condensation of an aldehyde with hydroxylamine (B1172632) (NH₂OH) produces an oxime. organic-chemistry.orgnih.govresearchgate.net This reaction is also typically acid-catalyzed and proceeds through a similar mechanism of addition-elimination. organic-chemistry.orgresearchgate.net The resulting oximes can exist as E and Z isomers. nih.gov For example, the reaction of benzaldehyde (B42025) with hydroxylamine hydrochloride in the presence of a base yields benzaldehyde oxime. nih.gov

Table 1: General Condensation Reactions of Aromatic Aldehydes

NucleophileReagent ExampleProduct ClassGeneral Structure of Product
Primary AmineR'-NH₂Imine (Schiff Base)Ar-CH=N-R'
HydrazineH₂N-NH₂HydrazoneAr-CH=N-NH₂
HydroxylamineH₂N-OHOximeAr-CH=N-OH
In this context, "Ar" represents the 2-(2-methoxy-4-methylphenoxy)phenyl group.

Aromatic aldehydes are crucial building blocks in numerous multicomponent reactions (MCRs) that construct complex heterocyclic scaffolds in a single step. These reactions leverage the electrophilicity of the aldehyde to initiate a cascade of bond-forming events.

Biginelli Reaction: This classic MCR involves the acid-catalyzed, one-pot condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. taylorandfrancis.comwikipedia.org The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with significant pharmacological applications. wikipedia.orgresearchgate.net The mechanism involves an initial condensation between the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: In this multicomponent reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) condense to form a 1,4-dihydropyridine (B1200194) (1,4-DHP). organic-chemistry.orgwikipedia.orgchemtube3d.com These Hantzsch esters can be subsequently oxidized to the corresponding aromatic pyridine derivatives. acs.orgwikipedia.org The reaction is highly reliable and provides access to medicinally important calcium channel blockers. acs.orgwikipedia.org

Quinoline (B57606) Synthesis: Aromatic aldehydes are key precursors in several named reactions for quinoline synthesis. For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net Related methods, such as the Doebner-von Miller reaction, utilize anilines, α,β-unsaturated carbonyl compounds (which can be formed in situ from aldehydes), and an acid catalyst to construct the quinoline ring system. iipseries.org Other modern variations involve the three-component reaction of an aniline, an aromatic aldehyde, and an alkyne. rsc.org

Table 2: Examples of Heterocyclic Ring Annulation with Aromatic Aldehydes

Reaction NameKey Reagents (in addition to Ar-CHO)Heterocyclic Product Core
Biginelli Reactionβ-Ketoester, Urea/ThioureaDihydropyrimidinone
Hantzsch Synthesisβ-Ketoester (2 eq.), Ammonia/Ammonium Acetate1,4-Dihydropyridine
Quinoline SynthesisAniline, Pyruvic Acid (Doebner); Aniline, AlkyneQuinoline
In this context, "Ar" represents the 2-(2-methoxy-4-methylphenoxy)phenyl group.

The aldehyde group is central to several indispensable C-C bond-forming reactions, enabling chain extension and the synthesis of unsaturated systems like alkenes.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration to yield a new C=C bond. chemtube3d.comrsc.org The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde. This compound would be expected to react readily with various active methylene compounds, such as malononitrile, ethyl cyanoacetate, and diethyl malonate, to produce the corresponding substituted alkenes. chemtube3d.comorganic-chemistry.org These products are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. organic-chemistry.org

Table 3: Knoevenagel Condensation of an Aromatic Aldehyde

Active Methylene CompoundGeneral FormulaCondensation Product Structure
MalononitrileCH₂(CN)₂Ar-CH=C(CN)₂
Ethyl CyanoacetateNCCH₂CO₂EtAr-CH=C(CN)CO₂Et
Diethyl MalonateCH₂(CO₂Et)₂Ar-CH=C(CO₂Et)₂
In this context, "Ar" represents the 2-(2-methoxy-4-methylphenoxy)phenyl group.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of regioselectivity for the double bond placement. rsc.orgbu.edu.eg The key reagent is a phosphorus ylide (or Wittig reagent), typically prepared by treating a triphenylphosphonium salt with a strong base. mdpi.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane ring. pharmaguideline.com This intermediate then fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. researchgate.netpharmaguideline.com Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. acs.orgresearchgate.net These carbanions, generated by treating a phosphonate ester with a base, are more nucleophilic and generally less basic than Wittig ylides. acs.org A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes. acs.orgresearchgate.net Furthermore, the water-soluble dialkyl phosphate (B84403) byproduct is easily removed during workup, simplifying product purification. acs.orgresearchgate.net

Table 4: Olefination Reactions of an Aromatic Aldehyde

Reaction NameKey ReagentTypical Product StereochemistryByproduct
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR')(Z)-alkene (non-stabilized ylide)Triphenylphosphine oxide
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR')⁻(E)-alkeneDialkyl phosphate salt
The reaction of this compound would yield the corresponding substituted styrenes.

Oxidative and Reductive Transformations of the Formyl Group

The formyl group is a primary site of chemical reactivity in this compound, readily undergoing both oxidation and reduction to yield a variety of derivatives.

Oxidative Transformations:

The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid. This transformation is a common and high-yielding reaction in organic chemistry. For substituted benzaldehydes, various oxidizing agents can be employed. For instance, the oxidation of benzaldehydes to benzoic acids can be achieved using reagents like benzyltrimethylammonium (B79724) chlorobromate (BTMACB) in an aqueous acetic acid solution or hexamethylenetetramine-bromine (HABR). acs.orglookchem.com Studies on a range of substituted benzaldehydes have shown that the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. acs.org

Another effective method for the oxidation of benzaldehydes is the use of potassium permanganate (B83412) under phase-transfer catalysis conditions, which can proceed smoothly in non-polar solvents like toluene (B28343) or ethyl acetate to give high yields of the corresponding benzoic acids. research-advances.orgresearchgate.net The reaction mechanism involves the transfer of the permanganate ion from the aqueous phase to the organic phase by a phase-transfer catalyst, where the oxidation of the aldehyde takes place. research-advances.org The rate and success of these oxidations can be influenced by the electronic nature of the substituents on the aromatic ring. acs.orgresearchgate.net In the case of this compound, the electron-donating nature of the methoxy (B1213986) and methyl groups on the phenoxy ring and the ether linkage on the benzaldehyde ring would likely influence the reaction kinetics.

Oxidizing AgentProductReaction Conditions
Benzyltrimethylammonium chlorobromate2-(2-Methoxy-4-methylphenoxy)benzoic acidAqueous acetic acid
Potassium permanganate (PTC)2-(2-Methoxy-4-methylphenoxy)benzoic acidBiphasic system (e.g., toluene/water) with catalyst
Pyridinium bromochromate (PBC)2-(2-Methoxy-4-methylphenoxy)benzoic acidDimethyl sulfoxide (B87167) (DMSO)

Reductive Transformations:

The formyl group can also be reduced to a primary alcohol, yielding 2-(2-methoxy-4-methylphenoxy)benzyl alcohol. This can be accomplished using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is another common method for this transformation. ncert.nic.in

Biocatalytic reductions offer a green alternative for the conversion of benzaldehydes to their corresponding alcohols. tandfonline.comtandfonline.com Studies using reductase enzymes from plant sources, such as various bean species, have demonstrated the successful reduction of substituted benzaldehydes. tandfonline.comtandfonline.com The efficiency of these biocatalyzed reductions is dependent on both the electronic and steric properties of the substituents on the aromatic ring. tandfonline.comtandfonline.com For this compound, the steric bulk of the phenoxy group at the ortho position could influence the accessibility of the formyl group to the active site of the enzyme.

Reducing Agent / MethodProductTypical Conditions
Sodium borohydride2-(2-Methoxy-4-methylphenoxy)benzyl alcoholProtic solvent (e.g., ethanol, methanol)
Lithium aluminum hydride2-(2-Methoxy-4-methylphenoxy)benzyl alcoholAprotic ether solvent (e.g., THF, diethyl ether)
Catalytic Hydrogenation2-(2-methoxy-4-methylphenoxy)benzyl alcoholH₂, catalyst (e.g., Pd/C, PtO₂)
Plant-based reductases2-(2-methoxy-4-methylphenoxy)benzyl alcoholAqueous medium, whole cells or crude enzymes

Aromatic Substitution Reactions on the Phenoxy and Benzaldehyde Moieties

The two aromatic rings of this compound are susceptible to electrophilic substitution, and under certain conditions, nucleophilic substitution can be induced.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents on both aromatic rings. wikipedia.orglibretexts.org

On the Benzaldehyde Ring: The benzaldehyde ring contains two substituents: the formyl group (-CHO) and the 2-methoxy-4-methylphenoxy group (-OAr). The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com Conversely, the diaryl ether linkage is an activating, ortho, para-directing group. ucalgary.ca The powerful activating and ortho, para-directing effect of the ether oxygen generally dominates. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the ether linkage. The position para to the ether (and meta to the aldehyde) is sterically most accessible.

On the Phenoxy Ring: The phenoxy ring is substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are activating, ortho, para-directing groups. youtube.comucalgary.ca The methoxy group is a particularly strong activating group. Electrophilic attack will be directed to the positions ortho and para to these substituents. The most likely positions for substitution would be those activated by both groups and are sterically accessible.

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (SNAr) is less common for electron-rich aromatic systems and typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. byjus.comwikipedia.org The aromatic rings of this compound are generally electron-rich due to the presence of the methoxy, methyl, and ether substituents, making them poor candidates for SNAr under standard conditions.

However, SNAr could be envisioned if the molecule were modified to include potent electron-withdrawing groups. For example, nitration of the rings would significantly increase their electrophilicity. wikipedia.org In such an "activated system," a nucleophile could potentially displace a suitable leaving group, such as a halide, if one were present on the ring. byjus.comwikipedia.org The formation of diaryl ethers itself can sometimes proceed via a nucleophilic aromatic substitution pathway, such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. beilstein-journals.orgnih.gov

Chelation and Coordination Chemistry with Metal Centers

The presence of oxygen and the aldehyde group in this compound provides potential sites for coordination with metal ions, allowing it to function as a ligand in the formation of metal complexes.

Ligand Design and Metal Complex Formation

The molecule this compound can act as a monodentate ligand, coordinating to a metal center through the carbonyl oxygen of the aldehyde group. More interestingly, it can serve as a precursor for the synthesis of polydentate ligands. For example, condensation of the aldehyde with a primary amine leads to the formation of a Schiff base (imine) ligand. core.ac.uk These Schiff base ligands can be bidentate, tridentate, or even polydentate, depending on the structure of the amine used. core.ac.uksbmu.ac.ir

The diaryl ether motif is also found in ligands used for various catalytic applications, such as in palladium-catalyzed cross-coupling reactions. nih.govacs.org The design of such ligands often focuses on tuning the steric and electronic properties to achieve high catalytic activity and selectivity. nih.gov The this compound framework could be incorporated into more complex ligand architectures, such as phenoxy-imine ligands, which have been shown to form stable complexes with transition metals like Cr(III), Fe(III), and Ru(III). researchgate.net The synthesis of these metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent. nih.govsysrevpharm.org

Ligand Type Derived from PrecursorPotential Coordination SitesExample of Metal Ions
Monodentate (unmodified)Carbonyl oxygenFe(II), Co(II), Ni(II)
Bidentate Schiff baseImine nitrogen, phenoxy oxygenCu(II), Zn(II), Mn(II)
Tridentate Schiff baseImine nitrogen, phenoxy oxygen, another donor from the amineCr(III), Ru(III), Ir(III)

Coordination Modes and Stereochemical Implications

The way in which a ligand binds to a metal center (its coordination mode) and the resulting three-dimensional arrangement of the ligands around the metal (the stereochemistry) are crucial in determining the properties of the metal complex. numberanalytics.com If this compound acts as a simple monodentate ligand, the stereochemistry will be determined by the other ligands present in the coordination sphere of the metal.

When incorporated into a polydentate Schiff base ligand, the coordination can lead to the formation of various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the ligand structure. core.ac.uksbmu.ac.ir For example, Fe(II) and Ni(II) complexes with monodentate Schiff bases have been reported to adopt octahedral geometries, while Co(II) complexes can be tetrahedral. core.ac.uk

The stereochemistry of metal complexes can be quite complex, especially for octahedral complexes with multidentate ligands, where multiple diastereomers may be possible. nih.gov The specific arrangement of ligands can influence the catalytic activity and selectivity of the complex. nih.gov The steric bulk of the 2-methoxy-4-methylphenoxy group can play a significant role in directing the stereochemical outcome of complex formation, potentially leading to specific isomers due to steric hindrance. nih.govresearchgate.net

Spectroscopic and Crystallographic Elucidation of 2 2 Methoxy 4 Methylphenoxy Benzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For a molecule like 2-(2-Methoxy-4-methylphenoxy)benzaldehyde, with its numerous non-equivalent protons and carbons, advanced 2D NMR techniques are essential for unambiguous signal assignment and conformational analysis.

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achieved through a suite of two-dimensional experiments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward identification of CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is used to map out the spin systems within each aromatic ring, confirming the connectivity of the protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is vital for conformational analysis, as it can reveal the preferred spatial orientation of the two aromatic rings relative to each other. For instance, correlations between protons on the benzaldehyde (B42025) ring and protons on the methoxy-methyl-phenoxy ring would indicate a specific folded or twisted conformation.

Based on analogous structures, a plausible set of NMR assignments can be predicted. rsc.orgrsc.orgnmrwiki.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is illustrative and based on data from analogous compounds.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC CorrelationsKey NOESY Correlations
Aldehyde (-CHO)~10.3~192H on C3, H on C1'H on C1'
Methoxy (B1213986) (-OCH₃)~3.8~56C2'H on C1', H on C3'
Methyl (-CH₃)~2.3~21C3', C4', C5'H on C3', H on C5'
Benzaldehyde Ring
C1-~135Aldehyde-H-
C2-~160Aldehyde-H-
C3~7.8~136Aldehyde-HH on C4
C4~7.2~122H on C3, H on C5H on C3, H on C5
C5~7.5~134H on C4, H on C6H on C4, H on C6
C6~7.0~115H on C5H on C5, H on C1'
Phenoxy Ring
C1'~6.8~113H on C6H on C6
C2'-~150Methoxy-H, H on C3'-
C3'~6.9~122Methoxy-H, Methyl-HMethoxy-H, Methyl-H
C4'-~130Methyl-H-
C5'~6.7~118Methyl-HMethyl-H
C6'-~148H on C1', H on C5'-

The two C-O bonds of the ether linkage and the C-C bond connecting the aldehyde group to its ring are axes of potential rotation. In ortho-substituted diaryl ethers, rotation around the C-O bonds can be significantly hindered, leading to stable conformers or even atropisomers (enantiomers that can be isolated due to restricted rotation). msu.edursc.org

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying these rotational dynamics. acs.org At low temperatures, if the rate of rotation is slow on the NMR timescale, separate signals may be observed for the protons and carbons of each distinct conformer. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides quantitative data on the intramolecular forces, such as steric hindrance from the ortho substituents, that govern the molecule's conformational flexibility. msu.edu

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent bonds and functional groups.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. It is particularly useful for identifying key functional groups. For this compound, the IR spectrum would be dominated by characteristic bands. nist.govnist.gov The presence of a strong absorption band for the aldehyde C=O stretch is a key diagnostic feature. The aromatic C-O-C ether linkages would also give rise to strong, characteristic bands.

Table 2: Predicted Characteristic IR Bands for this compound This table is illustrative and based on data from analogous compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic
~2950-2980C-H StretchMethyl (CH₃)
~2850C-H StretchMethoxy (OCH₃)
~2820, ~2720C-H Stretch (Fermi Doublet)Aldehyde (CHO)
~1700C=O StretchAldehyde (CHO)
~1580, ~1490, ~1450C=C StretchAromatic Rings
~1250Asymmetric C-O-C StretchAryl Ether
~1030Symmetric C-O-C StretchAryl Ether
~750-900C-H Out-of-Plane BendingAromatic Rings

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. ias.ac.in For this molecule, Raman spectroscopy would be highly effective for observing the symmetric "breathing" modes of the two aromatic rings, as well as other vibrations of the carbon skeleton. While IR and Raman spectra both probe molecular vibrations, they operate under different selection rules, and a combined analysis provides a more complete vibrational assignment. researchgate.net The depolarization ratios of Raman bands can also help to definitively assign vibrations to symmetric or asymmetric modes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₅H₁₄O₃), HRMS would confirm the molecular weight with high precision.

Electron Ionization Mass Spectrometry (EI-MS) also provides crucial structural information through the analysis of fragmentation patterns. When the molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragments. libretexts.org

Key fragmentation pathways would include:

Loss of H•: Cleavage of the weak aldehydic C-H bond to form a stable [M-1]⁺ acylium ion.

Loss of CHO•: Cleavage of the bond between the aldehyde group and the aromatic ring to form an [M-29]⁺ ion. docbrown.info

Ether Bond Cleavage: The diaryl ether bond is a common site for fragmentation, leading to ions corresponding to the two constituent aromatic rings. This could produce ions such as [C₈H₉O₂]⁺ and [C₇H₅O]⁺.

Secondary Fragmentations: These initial fragments can undergo further breakdown, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO). researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This table is illustrative and based on plausible fragmentation pathways.

m/z (mass-to-charge ratio)Proposed Fragment Ion FormulaProposed Structure / Origin
242[C₁₅H₁₄O₃]⁺Molecular Ion (M⁺)
241[C₁₅H₁₃O₃]⁺[M-H]⁺
213[C₁₄H₁₃O₂]⁺[M-CHO]⁺
137[C₈H₉O₂]⁺[Methoxy-methyl-phenoxy]⁺ fragment
122[C₈H₁₀O]⁺[Cresol]⁺ fragment after rearrangement
105[C₇H₅O]⁺[Benzoyl]⁺ fragment
77[C₆H₅]⁺[Phenyl]⁺ fragment

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest review, extensive studies on closely related isomers and derivatives provide a robust framework for predicting its solid-state behavior. For instance, detailed crystallographic data for compounds like 4-(4-methoxyphenoxy)benzaldehyde (B1588542) and 2-methoxybenzaldehyde (B41997) offer significant insights into the likely structural characteristics of the title compound. mdpi.comresearchgate.netnih.gov

Analysis of these related structures reveals that the crystal system, unit cell dimensions, and space group are highly dependent on the substitution pattern and the resulting intermolecular forces. For example, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde is reported to be monoclinic with the space group P21/c. researchgate.netnih.gov It is plausible that this compound would also crystallize in a common, centrosymmetric space group.

The following table presents crystallographic data for a related isomer, 4-(4-methoxyphenoxy)benzaldehyde, which serves as a valuable reference for understanding the class of diaryl ether aldehydes. nih.govresearchgate.net

Table 1: Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde

Parameter Value
Chemical Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.1297 (7)
b (Å) 7.6581 (4)
c (Å) 12.3577 (7)
β (°) 103.769 (6)
Volume (ų) 1114.92 (11)
Z 4

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though individually weak, collectively determine the stability and physical properties of the crystal. For this compound, several types of interactions are anticipated to play a crucial role in its crystal packing.

Weak C–H···O hydrogen bonds are expected to be significant. In the crystal structure of the related 4-(4-methoxyphenoxy)benzaldehyde, these interactions link molecules to form supramolecular layers. researchgate.netnih.gov Similarly, in this compound, the aldehyde and methoxy oxygen atoms can act as hydrogen bond acceptors, while aromatic and methyl C-H groups can act as donors. These interactions would likely connect adjacent molecules into extended networks.

In the crystal structure of 2-methoxybenzaldehyde, which has four independent molecules in the asymmetric unit, the molecules self-assemble into dimers through C–H···O hydrogen bonds involving an aromatic C-H group and the carbonyl oxygen. mdpi.com This highlights the importance of the carbonyl oxygen as a primary interaction site.

The table below summarizes the types of intermolecular interactions observed in a related isomer, providing a model for what might be expected for the title compound.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of Diaryl Ether Aldehydes

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bonding C–H (aromatic, methyl) O=C (aldehyde), O–CH₃ (methoxy) C···O distances of 3.2-3.5 Å
π-π Stacking Phenyl Ring Centroid Phenyl Ring Centroid Centroid-centroid distances of 3.5-4.0 Å

The conformation of a molecule in the solid state is often a low-energy state that represents a balance between intramolecular steric repulsions and favorable intermolecular packing forces. For this compound, the key conformational degrees of freedom are the torsional angles around the C-O-C ether linkage. These angles define the relative orientation of the two substituted phenyl rings.

In the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the least-squares planes of the two benzene (B151609) rings is a significant 71.52 (3)°. researchgate.netnih.govresearchgate.net This twisted conformation minimizes steric hindrance between the two aromatic systems. The C-O-C bond angle at the ether oxygen is 118.82 (8)°, which is consistent with sp² hybridized carbon atoms. researchgate.netnih.govresearchgate.net

For this compound, the presence of substituents at the ortho positions of both rings (the aldehyde group and the methoxy group) would likely lead to significant steric interactions. This would strongly influence the preferred torsional angles. It is anticipated that the molecule would adopt a conformation that moves these ortho substituents away from each other, resulting in a highly twisted structure similar to or even more pronounced than that observed in its 4,4'-isomer. The torsional modes, particularly those involving the methoxy group, are sensitive to the crystal packing environment, as intermolecular contacts can significantly alter the rotational energy barrier. mdpi.com

The following table details key torsional and bond angles found in a related isomer, which are indicative of the conformational parameters that would be critical in defining the structure of this compound.

Table 3: Key Conformational Parameters for 4-(4-methoxyphenoxy)benzaldehyde

Parameter Description Value (°)
C-O-C Angle Bond angle of the ether linkage 118.82 (8)

Computational and Theoretical Chemistry Studies on 2 2 Methoxy 4 Methylphenoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde. These calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For this compound, DFT methods, such as the widely used B3LYP or B3PW91 functionals with an appropriate basis set (e.g., 6-311G(d,p)), are employed to determine the molecule's most stable three-dimensional structure. epstem.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, studies on related benzaldehyde (B42025) derivatives have successfully used DFT to obtain geometries that are in good agreement with experimental data where available. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the provided search results.

Parameter Value
C-O (ether) Bond Length 1.38 Å
C-C (aromatic) Bond Length 1.39 - 1.41 Å
C=O (aldehyde) Bond Length 1.22 Å
C-O-C (ether) Bond Angle 118°
O-C-C-H (dihedral) 180° (planar)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transition properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, DFT calculations can provide precise values for these energies. epstem.net This analysis helps in understanding the molecule's behavior in chemical reactions and its potential applications in areas like materials science, where electronic properties are paramount.

Table 2: Calculated Frontier Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the provided search results.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap (ΔE) 4.7

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the vast conformational landscape available to a flexible molecule like this compound.

The surrounding environment can significantly influence the conformation and dynamics of a molecule. MD simulations can explicitly model the presence of solvent molecules, allowing for a detailed investigation of how interactions such as hydrogen bonding or van der Waals forces affect the conformational preferences of this compound. For example, the polarity of the solvent could influence the orientation of the methoxy (B1213986) and benzaldehyde groups. While specific studies on this molecule are not available, research on similar compounds has shown that crystal packing and intermolecular interactions in the solid state play a significant role in dictating molecular conformation. mdpi.comnih.gov

Table 3: Calculated Torsional Barriers for Key Rotatable Bonds in this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the provided search results.

Rotatable Bond Torsional Barrier (kcal/mol)
Ar-O (Ether) 3.5
O-Ar (Ether) 3.2
Ar-CHO 5.8
Ar-OCH3 2.5

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, such as the Ullmann condensation or other base-catalyzed diaryl ether formations, or its subsequent reactions. Computational studies on the formation of diaryl ethers have utilized dispersion-corrected DFT to investigate reaction mechanisms and energetics. nih.gov These studies can identify transition states, intermediates, and the associated activation energies, providing a comprehensive understanding of the reaction kinetics and thermodynamics. nih.gov For instance, research has shown that the activation energy for diaryl ether formation is influenced by the electronic properties of substituents on the aromatic rings. nih.gov

Table 4: Hypothetical Energetic Data for a Reaction Involving this compound (e.g., Nucleophilic Acyl Addition) This table presents hypothetical data based on typical values for similar reactions, as direct experimental or computational data for this specific molecule is not available in the provided search results.

Parameter Value (kcal/mol)
Activation Energy (Ea) 15.2
Enthalpy of Reaction (ΔH) -8.5
Free Energy of Reaction (ΔG) -7.1

Transition State Analysis and Reaction Pathway Mapping

The study of chemical reactions at a molecular level involves charting the course from reactants to products. This journey proceeds through a high-energy state known as the transition state.

Transition State Analysis: Computational methods, such as Density Functional Theory (DFT), would be used to locate the geometry of the transition state for various potential reactions involving this compound. This analysis provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur, thus determining the reaction rate.

Reaction Pathway Mapping: By mapping the entire reaction coordinate, chemists can visualize the energetic landscape of a reaction. rsc.org This "map" shows the energy of the system as it progresses from reactants, through the transition state, to the final products. rsc.org Automated reaction route mapping methods can be employed to explore complex reaction networks and identify the most favorable pathways. rsc.org

Prediction of Reactivity and Selectivity in Organic Transformations

A key goal of computational chemistry is to predict how a molecule will behave in a chemical reaction.

Reactivity Prediction: By analyzing the electronic structure of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), chemists can predict its reactivity. For example, regions of high electron density are likely sites for electrophilic attack.

Selectivity Prediction: In many organic reactions, multiple products can be formed. Computational studies can predict which product is most likely to be formed (selectivity) by comparing the activation energies of the different reaction pathways leading to each product. The pathway with the lowest activation energy will be the most favored.

Spectroscopic Parameter Prediction Using Computational Methods

Computational methods can simulate various types of spectra, which is crucial for interpreting experimental data and confirming the structure of a compound. nih.gov

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts are then compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule. mdpi.com

Coupling Constants: The interaction between neighboring nuclear spins gives rise to spin-spin coupling, which splits NMR signals into multiplets. Computational methods can also calculate these coupling constants (J-values), providing further detailed information about the molecular connectivity.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only and does not represent actual research data.)

Atom TypePositionCalculated Chemical Shift (ppm)Calculated Coupling Constants (Hz)
¹HAldehyde (-CHO)--
¹HAromatic Ring A--
¹HAromatic Ring B--
¹HMethoxy (-OCH₃)--
¹HMethyl (-CH₃)--
¹³CCarbonyl (C=O)--
¹³CAromatic & Methoxy Carbons--

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes.

Simulated Spectra: Computational chemistry can calculate the vibrational frequencies and intensities of a molecule. mdpi.comnepjol.info These calculated frequencies can be used to generate a simulated IR or Raman spectrum. mdpi.com

Comparison with Experiment: By comparing the simulated spectrum with an experimentally measured one, scientists can confidently assign the observed absorption bands to specific molecular vibrations, such as C-H stretches, C=O stretches, or ring deformation modes. researchgate.net This comparison is a powerful method for confirming the identity and structure of a synthesized compound. nih.gov

Table 2: Hypothetical Simulated Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and does not represent actual research data.)

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
-Aromatic C-H stretch
-Aldehyde C-H stretch
-C=O stretch
-C-O-C stretch
-CH₃ rock/bend

Based on a comprehensive review of available scientific literature, there is no specific research data linking the chemical compound This compound to the advanced applications outlined in the user's request. Searches for its use as a precursor in the synthesis of quinazolines, other heterocycles, its role in polymer chemistry for materials with specific properties, or its development into chemosensors and probes have not yielded any relevant results.

The available literature extensively covers the synthesis and applications of related but structurally distinct compounds, such as various substituted benzaldehydes, quinazolines from different precursors, and polymers based on other aryl ether monomers. However, the specific diaryl ether aldehyde, "this compound," does not appear in the context of these applications in the searched scientific databases and publications.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as no research findings exist to support the specified topics for this particular compound. Any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Advanced Applications of 2 2 Methoxy 4 Methylphenoxy Benzaldehyde in Chemical Science

Development of Chemosensors and Probes

Design Principles for Selective Analyte Detection

The rational design of chemosensors for the selective detection of specific analytes is a cornerstone of modern analytical chemistry. The structural characteristics of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde provide a versatile platform for creating such sensors. The design principles would revolve around the strategic modification of the molecule to induce a measurable response upon interaction with a target analyte.

Key design strategies could include:

Introduction of Binding Sites: The benzaldehyde (B42025) moiety can be chemically transformed into various functional groups capable of selectively binding to specific analytes. For instance, conversion to a Schiff base by condensation with an appropriate amine could introduce nitrogen and oxygen donor atoms, creating a chelating site for metal ions. The methoxy (B1213986) and methyl groups on the second phenyl ring can also influence the electronic environment and steric hindrance around the binding pocket, thus fine-tuning the selectivity.

Fluorophore/Chromophore Integration: The diaryl ether scaffold can be functionalized to incorporate fluorescent or chromogenic reporters. The detection event, such as the binding of an analyte, would then trigger a change in the photophysical properties of the molecule, leading to a turn-on, turn-off, or ratiometric signal. For example, a fluorescent group could be appended to the diaryl ether backbone, and its emission could be quenched or enhanced upon analyte binding due to processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Host-Guest Chemistry: The three-dimensional structure of the diaryl ether can be exploited to create a pre-organized cavity for the recognition of specific guest molecules. The size, shape, and electronic properties of this cavity can be tailored by modifying the substituents on the phenyl rings, leading to highly selective host-guest interactions.

While direct studies on this compound as a chemosensor are not yet prevalent, research on analogous structures provides a strong basis for its potential. For example, fluorescent chemosensors based on biaryl scaffolds have been successfully developed for the detection of metal ions like Hg(II) and Ag(I) nih.gov. Similarly, sensors built on salicylaldehyde (B1680747) derivatives have shown high selectivity for ions such as Fe³⁺ researchgate.net. These examples underscore the feasibility of designing selective analyte detectors based on the fundamental structure of this compound.

Optical or Electrochemical Sensing Mechanisms

The detection of analytes using sensors derived from this compound could be achieved through various optical or electrochemical mechanisms.

Optical Sensing Mechanisms:

Fluorescence spectroscopy is a particularly sensitive technique for analyte detection. A sensor molecule based on the target compound could operate via several mechanisms:

Photoinduced Electron Transfer (PET): A common mechanism where the binding of an analyte to the receptor unit modulates the electron transfer between a donor and an acceptor within the sensor molecule, leading to a change in fluorescence intensity.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. Analyte binding can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Aggregation-Induced Emission (AIE): In some cases, the sensor molecule might be non-emissive in solution but become highly fluorescent upon aggregation induced by the analyte.

Electrochemical Sensing Mechanisms:

Electrochemical sensors offer advantages such as high sensitivity, low cost, and miniaturization. A sensor based on this compound could be designed to operate through:

Voltammetry/Amperometry: The aldehyde group or other incorporated redox-active centers can undergo oxidation or reduction at a specific potential. The binding of an analyte can shift this potential or alter the current, providing a measurable signal. For instance, electrochemical sensors have been developed for the detection of aldehydes in breath analysis researchgate.netnih.gov.

Impedance Spectroscopy: The binding of an analyte to a sensor-modified electrode can change the impedance of the electrode-solution interface, which can be measured to quantify the analyte concentration.

The development of such sensors would require careful molecular engineering to integrate the desired sensing mechanism with the selective recognition properties of the this compound scaffold.

Ligand Design in Organometallic Chemistry and Catalysis

The diaryl ether motif is a key structural element in a variety of successful ligands for organometallic chemistry and catalysis nih.govacs.orgnih.gov. The unique steric and electronic properties of this compound make it an attractive starting material for the synthesis of novel ligands.

Chiral Ligand Synthesis for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of chiral molecules with high enantioselectivity, is a critical technology in modern chemistry. The development of new chiral ligands is a continuous pursuit in this field. This compound can serve as a precursor for various types of chiral ligands.

One promising approach is the synthesis of atropisomeric diaryl ether ligands. Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of axially chiral diaryl ethers has been achieved through N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of dialdehyde-containing diaryl ethers chemrxiv.org. This suggests that by introducing a second aldehyde group or another suitable functional group onto the this compound scaffold, it could be possible to generate atropisomeric ligands.

A plausible synthetic route could involve the ortho-formylation of the non-aldehyde-bearing phenyl ring, followed by an NHC-catalyzed desymmetrization reaction to yield an axially chiral diaryl ether. This chiral building block could then be further elaborated into phosphine, amine, or other coordinating groups to create a bidentate or polydentate chiral ligand.

The resulting chiral diaryl ether ligands could find applications in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The steric bulk and electronic nature of the methoxy and methyl substituents would play a crucial role in determining the stereochemical outcome of the catalyzed reactions.

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and organocatalysis due to their strong σ-donating ability and steric tunability sigmaaldrich.com. Substituted benzaldehydes are key starting materials in the synthesis of NHC precursors, typically imidazolium (B1220033) or triazolium salts tcichemicals.combeilstein-journals.org.

The aldehyde functionality of this compound can be readily converted into an amine via reductive amination. This amine can then be used as a building block for the synthesis of the heterocyclic backbone of the NHC precursor. For example, reaction with glyoxal (B1671930) and another amine would lead to an N,N'-disubstituted diazabutadiene, which can be cyclized to form an imidazolium salt.

The bulky and electronically distinct 2-(2-methoxy-4-methylphenoxy)phenyl group would be one of the N-substituents on the resulting NHC ligand. This large substituent would provide significant steric protection to the metal center in an organometallic complex, potentially leading to enhanced stability and catalytic activity. The electronic properties of the diaryl ether moiety could also be fine-tuned to modulate the electron-donating ability of the NHC ligand.

The resulting NHC ligands could be utilized in a wide range of catalytic applications, including olefin metathesis, cross-coupling reactions, and C-H activation. The unique steric and electronic profile imparted by the 2-(2-methoxy-4-methylphenoxy) substituent could lead to novel reactivity and selectivity in these important chemical transformations.

In Vitro Biological Activity Investigations of 2 2 Methoxy 4 Methylphenoxy Benzaldehyde Analogs: Mechanistic Insights

Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)

Enzyme Binding Assays and Inhibition Mechanisms at the Molecular Level

Specific enzyme binding assays and detailed molecular inhibition mechanisms for 2-(2-Methoxy-4-methylphenoxy)benzaldehyde are not documented in the reviewed scientific literature. However, research on related methoxyphenol compounds offers some perspective. For instance, studies on 2-methoxy-4-methylphenol (B1669609) have explored its behavior in the presence of enzymes like horseradish peroxidase (HRP). In these experiments, the enzymatic activation of 2-methoxy-4-methylphenol was observed, leading to the formation of a quinone methide intermediate. This reactive species was subsequently trapped by nucleophiles such as glutathione (B108866) or cysteine residues in peptides, indicating a potential for enzyme-mediated covalent modification of proteins. nih.gov

Receptor Interaction Studies and Ligand-Binding Dynamics

There is a lack of specific receptor interaction and ligand-binding dynamics studies for this compound in the current body of scientific literature. Research on structurally analogous compounds, such as 2,5-dimethoxyphenethylamines, has explored their interactions with various receptors, particularly serotonin (B10506) receptors like 5-HT2A. frontiersin.org These studies highlight how substitutions on the phenyl ring influence receptor affinity and functional activity. However, the structural differences between these phenethylamines and this compound are significant, making direct extrapolation of receptor binding properties inappropriate.

Modulatory Effects on Cellular Pathways: In Vitro Mechanistic Perspectives

Direct evidence for the modulatory effects of this compound on specific cellular pathways from in vitro mechanistic studies is not currently available. Insights can be gleaned from research on compounds sharing the methoxyphenol or benzaldehyde (B42025) scaffold.

Elucidation of Specific Biochemical Pathway Perturbations (e.g., Antioxidant Pathways)

While the specific effects of this compound on antioxidant pathways have not been reported, numerous studies have demonstrated the antioxidant potential of related 2-methoxyphenol derivatives. nih.govresearchgate.netatlantis-press.com These compounds are known to act as radical scavengers, a property often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. For example, a Schiff base derivative of vanillin (B372448) (which contains a 2-methoxy-4-formylphenol structure) exhibited potent antioxidant activity, as measured by its ability to scavenge the DPPH radical. atlantis-press.comresearchgate.net The proposed mechanism involves the donation of a hydrogen atom from the phenolic group to stabilize the radical. researchgate.net

The antioxidant activities of various 2-methoxyphenols have been quantified using assays such as the DPPH, ABTS, and ORAC assays. researchgate.net These studies underscore the potential for this chemical motif to influence cellular redox balance. However, without direct testing of this compound, its specific impact on antioxidant pathways remains unelucidated.

Interaction with Cellular Components and Organelles (e.g., Mitochondria)

Specific studies detailing the interaction of this compound with cellular components and organelles such as mitochondria are absent from the scientific literature. Research on other bioactive plant-derived compounds offers a general indication that such molecules can interact with cellular structures. For example, molecular docking studies of 2-methoxy-4-vinylphenol, a compound found in red cabbage, predicted interactions with bacterial DNA gyrase and lipoprotein, suggesting a mechanism for its antimicrobial effects. nih.gov These types of in silico studies provide hypotheses for how small molecules might interact with cellular machinery, but they require experimental validation. The specific cellular targets and organelle interactions of this compound have yet to be investigated.

Future Research Directions and Emerging Opportunities for 2 2 Methoxy 4 Methylphenoxy Benzaldehyde Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-(2-Methoxy-4-methylphenoxy)benzaldehyde and its derivatives. Traditional methods for creating diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper, and high temperatures. researchgate.netacs.org Modern synthetic chemistry is moving towards more sustainable practices, and research into the synthesis of this compound could explore several green chemistry avenues.

One promising area is the use of palladium-catalyzed cross-coupling reactions, which have shown success in forming diaryl ether bonds under milder conditions. nih.govorganic-chemistry.org The development of novel phosphine ligands, for instance, has been shown to improve the efficiency of these reactions. thieme-connect.comacs.orggessnergroup.com Additionally, metal-free synthesis methods for diaryl ethers are emerging, which would further enhance the environmental profile of the synthesis. organic-chemistry.org

For the benzaldehyde (B42025) moiety, one-pot synthesis procedures for substituted benzaldehydes are being developed to reduce waste and improve efficiency. liberty.eduacs.orgacs.orgrug.nl Tandem reactions that avoid the isolation of intermediates are a key strategy in this area. liberty.edu Future work could focus on integrating these novel approaches to create a streamlined and sustainable synthesis route for this compound.

Table 1: Potential Sustainable Synthesis Methodologies

MethodologyDescriptionPotential Benefits
Palladium-Catalyzed Cross-CouplingUtilizes a palladium catalyst and a suitable ligand to form the C-O bond of the diaryl ether.Milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Metal-Free SynthesisEmploys organocatalysts or other non-metallic reagents to facilitate the diaryl ether formation.Avoids the use of toxic and expensive heavy metals, leading to a more environmentally friendly process.
One-Pot SynthesisCombines multiple reaction steps into a single procedure without isolating intermediates.Reduces solvent waste, energy consumption, and purification steps, leading to a more efficient process.
Flow ChemistryReactions are carried out in a continuously flowing stream rather than a batch reactor.Improved heat and mass transfer, better reaction control, and potential for safer and more scalable production.

Development of Advanced Functional Materials Based on the Compound Scaffold

The unique structure of this compound makes it an interesting candidate for the development of advanced functional materials. The benzaldehyde group can participate in various polymerization reactions, suggesting that this compound could serve as a monomer for the synthesis of novel polymers. For instance, benzaldehyde-functionalized polymer vesicles have been created through the self-assembly of block copolymers. acs.org The reactivity of the aldehyde allows for further functionalization, such as cross-linking or the introduction of fluorescent tags. acs.org

Cationic copolymerization of benzaldehyde with styrene derivatives has been shown to produce degradable copolymers with sec-benzylic ether structures in the main chain. acs.org This suggests that this compound could be incorporated into polymers to introduce specific functionalities and control degradation properties. The diaryl ether moiety can impart thermal stability and specific conformational properties to a polymer backbone.

Future research could explore the synthesis of polyesters, polyimides, or other polymers incorporating this compound. The properties of the resulting materials, such as their thermal stability, mechanical strength, and optical properties, would be of significant interest. The presence of the methoxy (B1213986) and methyl groups on the phenoxy ring could also be tuned to modulate the polymer's properties.

Expansion into Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for this compound. The interplay of the aromatic rings, the ether linkage, and the polar aldehyde group could lead to interesting self-assembly behaviors. rsc.org

Host-guest chemistry is a key area of supramolecular chemistry where one molecule (the host) encapsulates another (the guest). Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are known to form inclusion complexes with phenolic compounds. nih.govfrontiersin.org The phenoxy portion of this compound could act as a guest, potentially leading to the development of sensors or controlled-release systems.

Furthermore, the benzaldehyde functionality can be used to direct the self-assembly of molecules. For example, benzaldehyde-functionalized carbohydrates have been used to control ligand interdistance in self-assembled monolayers on gold nanoparticles. mdpi.com The ability to control molecular arrangement at the nanoscale is crucial for the development of new materials with tailored properties. Future studies could investigate the self-assembly of this compound on surfaces or in solution, potentially leading to the formation of well-defined nanostructures.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Contexts

Diaryl ether and methoxy-substituted compounds are prevalent in biologically active molecules, including natural products and pharmaceuticals. mdpi.combeilstein-journals.orgrsc.orgcnr.it This suggests that this compound and its derivatives could exhibit interesting biological activities.

Future research should involve screening this compound against a variety of biological targets. The diaryl ether scaffold is found in inhibitors of enzymes such as the enoyl-acyl carrier protein reductase (ENR), a target for antibacterial drug development. nih.gov Methoxy- and hydroxy-substituted benzimidazole derivatives have shown antiproliferative activity against cancer cell lines. mdpi.com

To understand the potential biological effects of this compound, detailed mechanistic studies will be necessary. Computational modeling and molecular docking can be used to predict potential binding interactions with proteins. nih.gov These in silico studies can guide the design of derivatives with improved activity and selectivity. Experimental techniques such as X-ray crystallography and NMR spectroscopy can then be used to validate these computational predictions and provide a detailed picture of the molecular interactions at the atomic level.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. These computational approaches can be used to predict the properties and activities of molecules, accelerating the discovery and design of new compounds with desired characteristics.

For this compound, AI and ML could be applied in several ways. For example, machine learning models could be trained on existing data for diaryl ether and benzaldehyde derivatives to predict the biological activity, material properties, or synthetic accessibility of novel derivatives of the target compound. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, generative AI models could be used to design entirely new molecules based on the this compound scaffold. By providing the model with a set of desired properties, it could generate novel structures that are predicted to be active and synthesizable. This approach has the potential to dramatically accelerate the pace of discovery in materials science and drug development.

Potential for Catalytic Applications beyond Current Paradigms

The structural features of this compound suggest that it could be a precursor to novel ligands for catalysis. The diaryl ether framework can provide a rigid and tunable scaffold for the coordination of metal centers. Phosphine ligands derived from diaryl ethers have been successfully used in palladium-catalyzed cross-coupling reactions. thieme-connect.comthieme-connect.com

Similarly, phenoxy-imine ligands are a well-established class of ligands for transition metal catalysts used in polymerization reactions. mdpi.comresearchgate.net The aldehyde group of this compound could be readily converted to an imine through condensation with a primary amine, opening up a route to a wide range of new phenoxy-imine ligands. The electronic and steric properties of these ligands could be tuned by modifying the substituents on the amine.

Furthermore, some benzaldehyde derivatives have been investigated as organocatalysts for reactions such as the asymmetric aldol (B89426) reaction. d-nb.infomanchester.ac.uk Future research could explore the potential of this compound and its derivatives to act as organocatalysts, potentially enabling new and selective chemical transformations.

Q & A

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

  • Answer :
  • Stable Isotope Tracing : Incubate with ¹³C-labeled compound in hepatocyte cultures; track metabolites via LC-HRMS.
  • CYP450 Inhibition Assays : Identify P450 isoforms (e.g., CYP3A4) responsible for demethylation or oxidation using isoform-specific inhibitors .

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2-(2-Methoxy-4-methylphenoxy)benzaldehyde

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